molecular formula C27H54O2 B14318911 2-Methylbutyl docosanoate CAS No. 106719-67-9

2-Methylbutyl docosanoate

Cat. No.: B14318911
CAS No.: 106719-67-9
M. Wt: 410.7 g/mol
InChI Key: BZOHZRICIZZXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutyl docosanoate is an ester compound formed from the reaction between docosanoic acid and 2-methylbutanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is notable for its long carbon chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbutyl docosanoate typically involves the esterification of docosanoic acid with 2-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

Docosanoic acid+2-Methylbutanol2-Methylbutyl docosanoate+Water\text{Docosanoic acid} + \text{2-Methylbutanol} \rightarrow \text{this compound} + \text{Water} Docosanoic acid+2-Methylbutanol→2-Methylbutyl docosanoate+Water

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to maintain uniformity. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyl docosanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into docosanoic acid and 2-methylbutanol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Docosanoic acid and 2-methylbutanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

2-Methylbutyl docosanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of fragrances, flavorings, and as a lubricant in various industrial processes.

Mechanism of Action

The mechanism by which 2-methylbutyl docosanoate exerts its effects involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing docosanoic acid and 2-methylbutanol, which can then participate in various metabolic pathways. The long carbon chain of the ester allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Similar Compounds:

    Methyl docosanoate: An ester formed from docosanoic acid and methanol.

    Ethyl docosanoate: An ester formed from docosanoic acid and ethanol.

    Butyl docosanoate: An ester formed from docosanoic acid and butanol.

Comparison: this compound is unique due to the presence of a branched alkyl group (2-methylbutyl) compared to the straight-chain alkyl groups in similar compounds. This branching can influence the physical properties, such as melting point and solubility, and can affect the compound’s reactivity and interactions with other molecules.

Properties

106719-67-9

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

IUPAC Name

2-methylbutyl docosanoate

InChI

InChI=1S/C27H54O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(28)29-25-26(3)5-2/h26H,4-25H2,1-3H3

InChI Key

BZOHZRICIZZXBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.